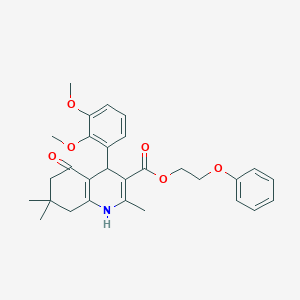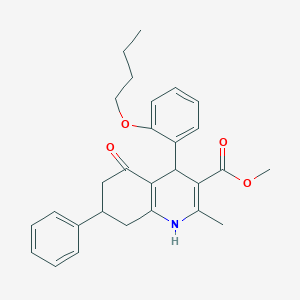![molecular formula C15H14Cl3N3OS B5151378 N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}benzamide](/img/structure/B5151378.png)
N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}benzamide, also known as A771726, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunomodulatory effects.
Mechanism of Action
Target of Action
The primary target of this compound is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
The compound interacts with SIRT2, inhibiting its function. The structure-based optimization approach led to the development of this compound as a potent SIRT2 inhibitor . The compound has shown a very good selectivity to SIRT2 over SIRT1 and SIRT3 .
Biochemical Pathways
The inhibition of SIRT2 affects various biochemical pathways. SIRT2 is involved in the regulation of the cell cycle, autophagy, and immune and inflammatory responses . Therefore, the inhibition of SIRT2 can lead to changes in these pathways and their downstream effects.
Result of Action
In cellular assays, the compound showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner . This suggests that the compound’s action results in molecular and cellular effects that could be beneficial for the treatment of certain diseases.
Safety and Hazards
As with any chemical compound, handling “N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}benzamide” would require appropriate safety precautions. The presence of the trichloroethyl group suggests that it could be harmful if ingested or inhaled, and it might also be environmentally hazardous due to the chlorine atoms .
Future Directions
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3N3OS/c1-9-8-10(2)20-14(19-9)23-13(15(16,17)18)21-12(22)11-6-4-3-5-7-11/h3-8,13H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMOMFJPUFYSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5151311.png)
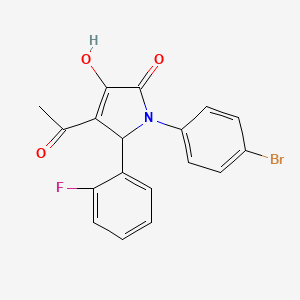
![1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide](/img/structure/B5151317.png)
![4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine](/img/structure/B5151332.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B5151336.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(diethylamino)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5151339.png)
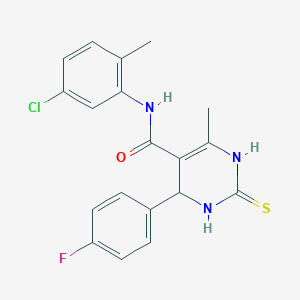
![1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5151363.png)
![5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151367.png)
![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B5151372.png)
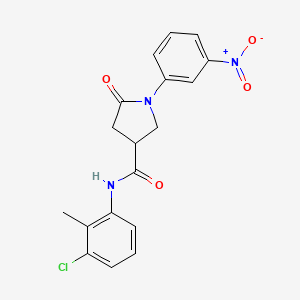
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5151376.png)
